4-tert-butyl-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide
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Overview
Description
4-tert-butyl-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide is a complex organic compound featuring a tert-butyl group, a methyl group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide typically involves multiple steps, including the formation of the sulfonamide group and the incorporation of the tert-butyl and methyl groups. Common synthetic routes may involve:
Formation of the Sulfonamide Group: This step often involves the reaction of a sulfonyl chloride with an amine under basic conditions to form the sulfonamide.
Incorporation of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides.
Formation of the Thiolane Ring: The thiolane ring can be synthesized through cyclization reactions involving sulfur-containing precursors.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Reactors: Used for precise control over reaction conditions.
Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted sulfonamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-tert-butyl-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The tert-butyl and methyl groups may influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-tert-butyl-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide: Unique due to its specific structural features.
tert-Butanesulfinamide: Known for its use in asymmetric synthesis.
tert-Butylbenzene: A simpler compound with a tert-butyl group attached to a benzene ring.
Properties
IUPAC Name |
4-tert-butyl-N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO4S2/c1-15(2,3)13-6-8-14(9-7-13)23(20,21)17(5)16(4)10-11-22(18,19)12-16/h6-9H,10-12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACKRWGAXCKECP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)N(C)S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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